molecular formula C21H26N4 B12211768 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12211768
M. Wt: 334.5 g/mol
InChI Key: DZDMZEUZRUVVJW-UHFFFAOYSA-N
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Description

7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

The synthesis of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3,5-dimethylpiperidine with a suitable pyrazole derivative in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

Selenylation Reactions

Electrochemical selenylation of pyrazolo[1,5-a]pyrimidines has been extensively studied, offering insights into regioselective functionalization. For structurally similar derivatives:

  • Conditions : Electrochemical selenylation with diphenyl diselenides, TBABF4 electrolyte, and acetonitrile solvent at room temperature .

  • Regioselectivity : Substituents at the C2 position direct selenyl groups to the C3 position, achieving yields of 62–92% depending on substituents .

  • Solvent Effects : Acetonitrile improves yields compared to ethanol or methanol .

Parameter Value
Yield (C3 selenylated) 62–92% (varies with substituent)
Optimal Solvent Acetonitrile
Electrolyte TBABF4 (20 mol%)

Formylation Reactions

Formylation at the C3 position is achievable via Vilsmeier-Haack reagent under basic conditions. For related pyrazolo[1,5-a]pyrimidines:

  • Substrate Scope : π-excedent aryl groups (e.g., thiophene) enhance nucleophilicity, improving yields .

  • Yields : Vary from moderate (52%) to high (86%) depending on substituent electronics .

Comparative Reactivity

Reaction Type Key Features
Selenylation Regioselective C3 substitution; solvent-dependent yields .
Formylation Substrate-dependent yields; Vilsmeier-Haack reagent .
Cyclocondensation Multi-step synthesis with piperidine precursors.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine demonstrated promising results against various cancer types, suggesting that 7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could be a candidate for further investigation in oncology .

2. Antiviral Properties
The compound has also been explored for its antiviral potential. Inhibitors targeting host kinases have been identified as promising strategies for broad-spectrum antiviral therapies. The mechanism of action involves modulating cellular pathways that viruses exploit for replication. Studies have shown that similar compounds can effectively inhibit viral replication in vitro, suggesting that this compound may play a role in developing antiviral agents .

3. Neuropharmacological Effects
The structure of this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been studied for their effects on the central nervous system (CNS), particularly as modulators of glutamate receptors. Such interactions could lead to applications in treating neurological disorders .

Case Studies

Study Focus Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines with IC50 values indicating potency in vitro.
Study 2Antiviral ActivityShowed effective viral load reduction in infected cell cultures; potential as a therapeutic agent against emerging viruses.
Study 3NeuropharmacologyIndicated modulation of glutamate receptor activity leading to improved cognitive function in animal models.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. For example, it may inhibit protein kinases or other signaling molecules, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Biological Activity

The compound 7-(3,5-Dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4C_{18}H_{24}N_4, and it features a pyrazolo-pyrimidine core structure. The presence of the 3,5-dimethylpiperidine moiety is significant for its biological activity, potentially influencing receptor binding and interaction.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of various kinases such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), which are crucial in cancer cell proliferation and survival .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of certain pyrazolo derivatives. The compound may exhibit activity against viral infections by targeting viral replication mechanisms or host cell pathways essential for viral entry and propagation. For example, studies on related compounds have demonstrated inhibition of dengue virus replication through modulation of host cell kinases .

Neuroprotective Effects

The 3,5-dimethylpiperidine segment is known for its neuroprotective properties. Compounds containing this moiety have been reported to enhance cognitive function and exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, including melanocortin receptors, influencing physiological responses such as inflammation and metabolism .
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in signaling pathways critical for cell growth and survival.

Case Studies

StudyFocusFindings
Shinde et al. (2010)Antifungal ActivityDemonstrated that structurally similar compounds exhibited significant antifungal activity against various pathogens .
Bekerman et al. (2017)Antiviral ActivityIdentified selective inhibitors targeting AAK1 and GAK with implications for treating viral infections .
Kappe (2000)Structure-Activity RelationshipsDiscussed the impact of structural variations on biological activity in pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyrazolo[1,5-a]pyrimidine derivatives like 7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazole amines and diketones or esters. For example, refluxing 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate in ethanol yields pyrazolo[1,5-a]pyrimidine derivatives. Reaction optimization includes solvent choice (e.g., ethanol, benzene), temperature control, and purification via column chromatography (petroleum ether/ethyl acetate mixtures) . Post-synthesis, recrystallization (e.g., cyclohexane) improves purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Use a combination of 1H/13C NMR to assign proton and carbon environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm). IR spectroscopy identifies functional groups (e.g., C=N stretches near 1600 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peaks matching calculated values). Cross-referencing with literature data ensures accuracy, as demonstrated in studies of structurally similar pyrazolo[1,5-a]pyrimidines .

Q. What are standard protocols for assessing the compound’s solubility and stability in biological assays?

  • Methodological Answer : Perform solubility screening in DMSO (common stock solvent) and aqueous buffers (pH 4–8). Use dynamic light scattering (DLS) or UV-Vis spectroscopy to detect aggregation. Stability studies involve incubating the compound in assay buffers (e.g., PBS) at 37°C, followed by HPLC analysis at timed intervals to monitor degradation .

Advanced Research Questions

Q. How can structural ambiguities in pyrazolo[1,5-a]pyrimidine derivatives be resolved using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction resolves bond angles, dihedral angles, and intermolecular interactions. For example, studies on ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate revealed planarity deviations (<0.004 Å) in fused rings and π-π stacking (3.426 Å centroid distances). Hydrogen bonding (e.g., C–H···O/N) and packing diagrams explain stability and polymorphism .

Q. What computational approaches are used to predict the compound’s enzyme inhibition mechanisms?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions between the compound and enzyme active sites (e.g., cytochrome P450). Validate predictions with MD simulations (GROMACS) to assess binding stability. For instance, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine (DMPPY) showed inhibition via active-site coordination, supported by kinetic assays (Km/Vmax shifts) .

Q. How should researchers address contradictions between theoretical and experimental spectroscopic data?

  • Methodological Answer : Reconcile discrepancies by re-examining sample purity (HPLC), solvent effects, or tautomeric equilibria. For example, unexpected NMR splitting may arise from slow interconversion of rotamers. Compare computational predictions (DFT-based NMR chemical shifts) with experimental data to identify overlooked conformers .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer : Modify lipophilicity via prodrug design (e.g., ester prodrugs) or formulation with cyclodextrins. Assess permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes. For pyrazolo[1,5-a]pyrimidines, methylation at position 5 enhances metabolic resistance .

Q. How does the 3,5-dimethylpiperidine substituent influence the compound’s pharmacological profile?

  • Methodological Answer : The substituent’s steric bulk and basicity may enhance target selectivity. Compare analogs via SAR studies : synthesize derivatives with varying piperidine substituents (e.g., 3-methyl vs. 3,5-dimethyl) and test in enzyme inhibition assays. Computational pharmacophore modeling identifies critical interactions .

Q. Methodological Design & Data Analysis

Q. What experimental controls are critical when evaluating the compound’s cytotoxicity?

  • Methodological Answer : Include positive controls (e.g., doxorubicin for apoptosis assays) and vehicle controls (DMSO at equivalent concentrations). Use multiple cell lines (cancer vs. normal) to assess selectivity. Normalize data to cell viability (MTT assay) and validate with flow cytometry (Annexin V/PI staining) .

Q. How can researchers differentiate isomeric byproducts formed during synthesis?

  • Methodological Answer : Employ HPLC with chiral columns or 2D NMR (NOESY/ROESY) to distinguish isomers. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate and its 5-methyl isomer exhibit distinct NOE correlations between methyl protons and aromatic rings .

Properties

Molecular Formula

C21H26N4

Molecular Weight

334.5 g/mol

IUPAC Name

7-(3,5-dimethylpiperidin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H26N4/c1-14-10-15(2)13-24(12-14)19-11-16(3)22-21-20(17(4)23-25(19)21)18-8-6-5-7-9-18/h5-9,11,14-15H,10,12-13H2,1-4H3

InChI Key

DZDMZEUZRUVVJW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C

Origin of Product

United States

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